molecular formula C14H12N6 B352872 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine CAS No. 305852-51-1

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine

Cat. No.: B352872
CAS No.: 305852-51-1
M. Wt: 264.29g/mol
InChI Key: DXKWYOCAUDEVNS-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyridine ring, a triazine ring, and a benzimidazole moiety, which contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with pyridine-3-carbaldehyde in the presence of a suitable catalyst, followed by cyclization with a triazine derivative under controlled conditions . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, alkylating agents; reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups, which can further enhance the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-(Pyridin-2-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-(Pyridin-3-yl)-3,4-dihydro[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine stands out due to its unique combination of the pyridine, triazine, and benzimidazole rings, which contribute to its diverse biological activities and potential therapeutic applications. Its structural features allow for versatile chemical modifications, enhancing its utility in various research and industrial applications .

Properties

IUPAC Name

4-pyridin-3-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-13-18-12(9-4-3-7-16-8-9)20-11-6-2-1-5-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWYOCAUDEVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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